molecular formula C6H7ClN4 B3289333 2-Chloro-5,6,7,8-tetrahydropteridine CAS No. 857398-45-9

2-Chloro-5,6,7,8-tetrahydropteridine

Cat. No.: B3289333
CAS No.: 857398-45-9
M. Wt: 170.6 g/mol
InChI Key: LWLUIZIVRIGGSZ-UHFFFAOYSA-N
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Description

The Pteridine (B1203161) Scaffold: Fundamental Significance in Chemical and Biological Research

The pteridine scaffold, a heterocyclic aromatic compound, is formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring. ijrpr.comfoodb.ca This core structure, with the chemical formula C6H4N4, is fundamental to a variety of naturally occurring molecules essential for life. orientjchem.orgresearchgate.net Notable examples include folic acid and riboflavin (B1680620) (vitamins), as well as biopterin (B10759762) and neopterin, which are involved in crucial biological processes. ijrpr.com

In the realm of medicinal chemistry, the pteridine nucleus is recognized as a "privileged scaffold." orientjchem.orgresearchgate.net This designation stems from its ability to serve as a framework for a wide array of pharmacologically active agents. researchgate.net Pteridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. ijrpr.comglobalresearchonline.net The structural versatility of the pteridine ring allows for modifications that can modulate its biological function, making it a focal point of drug discovery and development. orientjchem.orgglobalresearchonline.net For instance, the well-known anticancer drug methotrexate (B535133) contains a pteridine core and functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis in cancer cells. ijrpr.com

Historical Trajectories and Modern Paradigms in Tetrahydropteridine Chemistry Research

The study of pteridine chemistry has a rich history, with early research focusing on the isolation and structural elucidation of natural pteridines. A significant milestone in the synthetic chemistry of this class was the work on the synthesis of 5,6,7,8-tetrahydropteridine (B83983) from precursors like 2,4,6,7-tetrachloropteridine, as reported in 1959. acs.org Over the decades, synthetic methodologies have evolved considerably. By the 1980s, more direct and efficient "abbreviated" synthesis routes were being developed, such as the direct hydrogenation of pyrimidine precursors over a platinum catalyst to yield 5,6,7,8-tetrahydropteridines. nih.gov

Modern research paradigms have shifted towards the rational design and synthesis of novel pteridine derivatives with specific biological targets. orientjchem.orgglobalresearchonline.net This contemporary approach is heavily supported by computational tools, such as molecular docking studies, which allow researchers to predict how different substituents on the pteridine scaffold might interact with protein targets. thieme-connect.com The goal is to create new therapeutic agents for a range of diseases, with a significant focus on cancer chemotherapy. orientjchem.orgglobalresearchonline.net

Overview of Structural Features and Derivatization Logic in Tetrahydropteridines

The core structure of a tetrahydropteridine consists of a pteridine nucleus where the pyrazine ring is fully hydrogenated (saturated). nih.gov This hydrogenation at positions 5, 6, 7, and 8 is a key structural feature that imparts a three-dimensional conformation, distinguishing it from the planar, aromatic pteridine parent. The fundamental 5,6,7,8-tetrahydropteridine has the molecular formula C6H8N4. nih.gov

The logic behind the derivatization of the tetrahydropteridine scaffold is to systematically modify its structure to enhance or alter its biological activity. This is achieved by introducing various functional groups at different positions on the rings. The presence of multiple nitrogen atoms and substitutable carbon atoms provides numerous sites for chemical modification. For instance, in the target compound of this article, 2-Chloro-5,6,7,8-tetrahydropteridine , a chlorine atom is substituted at the C2 position of the pyrimidine ring. Other derivatives might involve alkylation, such as in 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , or the addition of aryl groups. sigmaaldrich.comgoogle.com These modifications are designed to explore the structure-activity relationship (SAR), aiming to improve properties like target binding affinity and specificity. nih.gov

Contextualizing Academic Inquiry into Halogenated Tetrahydropteridine Derivatives

The introduction of halogen atoms, such as chlorine, into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.com In the context of tetrahydropteridine derivatives, halogenation, as seen in This compound , is a subject of academic inquiry for several reasons. Halogens can alter the electronic distribution within the molecule, potentially influencing its ability to participate in crucial intermolecular interactions like hydrogen bonding or halogen bonding. mdpi.com

Research into halogenated heterocyclic compounds, such as flavones and oxindoles, has shown that halogen substituents can significantly impact biological activity. nih.govmdpi.com For example, halogenated compounds have been investigated for their antiangiogenic properties, which are crucial for cancer treatment. nih.gov The synthesis of chlorinated precursors like 2,4,6,7-tetrachloropteridine has been a historical gateway to various pteridine derivatives. acs.org Therefore, the study of specific halogenated derivatives like This compound is part of a broader effort to expand the chemical space of pteridine-based compounds and to develop novel molecules with potentially enhanced therapeutic properties. The chlorine atom at the C2 position can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of a diverse library of new chemical entities. nih.govbeilstein-journals.org

Compound Data

Below are interactive tables detailing the properties of the primary compound discussed and its related structures.

Table 1: Properties of this compound

PropertyValueReference
IUPAC NameThis compound bldpharm.com
CAS Number857398-45-9 bldpharm.com
Molecular FormulaC6H7ClN4Calculated
Molecular Weight170.60 g/molCalculated

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUIZIVRIGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Chloro 5,6,7,8 Tetrahydropteridine

Redox Chemistry of the Tetrahydropteridine Ring System

The redox activity of the tetrahydropteridine ring is central to its biological function, most notably in its role as a cofactor. The pyrazine (B50134) portion of the ring system can undergo oxidation-reduction reactions, allowing it to mediate electron transfer processes.

Oxidation States and Interconversion Pathways

The pteridine (B1203161) core can exist in several oxidation states, primarily the fully reduced tetrahydropterin (B86495), the partially oxidized dihydropterin, and the fully oxidized pterin (B48896) form. nih.gov The 5,6,7,8-tetrahydropteridine (B83983) system is the most reduced state.

Oxidation of tetrahydropterins can proceed in a stepwise manner. For instance, a one-electron oxidation can generate a trihydropterin radical cation. researchgate.net Further oxidation can lead to the formation of a quinonoid dihydropterin. The interconversion between these states is a key feature of pterin-dependent enzyme catalysis. Synthetic methods for preparing pterins often yield the fully oxidized state, which can then be reduced to the 7,8-dihydro form and subsequently to the 5,6,7,8-tetrahydro form. nih.gov Conversely, oxidation of the tetrahydro form can be achieved using oxidants like hydrogen peroxide or iodine. nih.gov

The stability and interconversion pathways are influenced by substituents and the surrounding chemical environment. For example, coordination to a metal ion like molybdenum can alter the redox reactivity of the pterin ligand. nih.gov

Electron Transfer Mechanisms Involving Tetrahydropteridines

Electron transfer (ET) is a fundamental process in redox reactions and can occur through several mechanisms, including inner-sphere and outer-sphere pathways. wikipedia.orglibretexts.org In an inner-sphere mechanism, a bridging ligand connects the redox partners, whereas in an outer-sphere mechanism, the electron transfer occurs between two separate coordination spheres. wikipedia.orglibretexts.org

For tetrahydropteridines, electron transfer is crucial to their function as cofactors. The oxidation of tetrahydropterins can occur directly via electron transfer. researchgate.net The rate and mechanism of this transfer are governed by factors such as the redox potentials of the donor and acceptor, the reorganization energy of the system, and the electronic coupling between the reacting species. nih.gov In biological systems, the protein environment plays a critical role in modulating these parameters to ensure efficient and specific electron transfer over significant distances. wikipedia.orgnih.gov The process can involve the formation of radical intermediates, such as trihydropterin radicals, which have been detected in the oxidation of N(5)-methyl-tetrahydropterin derivatives. researchgate.net

Nucleophilic Substitution and Addition Reactions of Halogenated Pteridines

The presence of a halogen atom on the electron-deficient pteridine ring introduces a reactive site for nucleophilic attack.

Reactivity of the 2-Chloro Moiety in 2-Chloro-5,6,7,8-tetrahydropteridine

The 2-chloro substituent on the pteridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pteridine ring system, with its four nitrogen atoms, is inherently electron-poor, which activates the chlorine atom toward displacement by nucleophiles. nih.gov This reactivity is a hallmark of chloroazines, where ring aza nitrogens significantly enhance the rate of substitution through inductive and mesomeric effects. nih.gov

Reactions with various nucleophiles can lead to the substitution of the chlorine atom. For instance, reactions of chloroazines with nucleophiles like bisulfide and polysulfides proceed via an SNAr mechanism, with the rate being highly dependent on the nature of the nucleophile and substituents on the ring. nih.gov In related heterocyclic systems like chlorinated pyridazines, the chloro group is readily displaced by nucleophiles such as hydrazine. researchgate.net This reactivity allows for the derivatization of the pteridine core at the 2-position, enabling the synthesis of a wide range of analogues with potentially diverse biological activities.

Reaction TypeNucleophileProduct Type
Nucleophilic Aromatic SubstitutionAmines2-Amino-5,6,7,8-tetrahydropteridines
Nucleophilic Aromatic SubstitutionAlkoxides2-Alkoxy-5,6,7,8-tetrahydropteridines
Nucleophilic Aromatic SubstitutionThiols/Sulfides2-Thio-5,6,7,8-tetrahydropteridines
Palladium-Catalyzed Cross-CouplingBoronic Acids (Suzuki)2-Aryl/Alkyl-5,6,7,8-tetrahydropteridines
Palladium-Catalyzed Cross-CouplingAlkynes (Sonogashira)2-Alkynyl-5,6,7,8-tetrahydropteridines

Influence of Ring Saturation on Reactivity Patterns

Electronic Effects : The sp3-hybridized carbons in the tetrahydropyrazine (B3061110) ring are less electron-withdrawing than the sp2-hybridized carbons in an aromatic ring. This increases the electron density of the pyrimidine (B1678525) portion of the molecule relative to the fully oxidized pteridine. However, the electron-withdrawing character of the four nitrogen atoms still dominates, rendering the 2-position electrophilic.

Geometric Effects : The puckered conformation of the tetrahydropyrazine ring can influence the accessibility of the reactive sites. Studies on related saturated heterocyclic systems, like piperidine, have shown that the saturated ring significantly impacts the steric and electronic properties of the molecule, affecting its stability and reactivity. researchgate.net

Electrophilic Reactions and Derivatization Strategies

Due to the electron-deficient nature of the pteridine ring system, direct electrophilic attack on the ring is generally difficult. The nitrogen atoms draw electron density away from the carbon atoms, deactivating them towards electrophiles. Therefore, derivatization of this compound primarily relies on the reactivity of its existing functional groups.

The principal strategy for derivatization involves the nucleophilic substitution of the 2-chloro group, as detailed in section 3.2.1. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Although direct examples for this compound are not extensively documented in the provided search results, the reactivity of similar chloro-substituted N-heterocycles is well-established. For example, Suzuki and Sonogashira cross-coupling reactions are used to introduce aryl, and alkynyl groups, respectively, onto related chloro-substituted heterocyclic cores like tetrahydroacridines. nih.govnih.gov These reactions significantly expand the chemical space accessible from the 2-chloro precursor.

Another potential site for derivatization is the nitrogen atoms in the saturated ring (N5 and N8), which possess lone pairs and can act as nucleophiles. Alkylation or acylation at these positions is a common strategy for modifying tetrahydropterins.

Intramolecular Rearrangements and Cyclizations

The structural framework of this compound, featuring a pyrimidine ring fused to a tetrahydropyrazine ring, allows for a variety of intramolecular reactions. These transformations are often driven by the electronic nature of the substituents and the inherent strain within the heterocyclic system.

One of the key potential intramolecular rearrangements for nitrogen-containing heterocycles like pteridines is the Dimroth rearrangement. nih.govwikipedia.org This type of rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to an isomer where an endocyclic and an exocyclic heteroatom have switched places. nih.govwikipedia.org For 2-imino-1-alkylpyrimidines, a related system, the Dimroth rearrangement can proceed through the addition of water, leading to a ring-opened aminoaldehyde intermediate which then re-closes. wikipedia.org While not specifically detailed for this compound in the reviewed literature, it is a plausible pathway under certain, typically basic, conditions. The rate and outcome of such rearrangements are highly dependent on factors like pH and the nature of substituents on the ring. nih.gov

Intramolecular cyclizations are another important facet of the reactivity of substituted pteridines. For instance, in related pyrimidine systems, the presence of an aminoalkyl side chain can lead to intramolecular nucleophilic aromatic substitution (SNAr) reactions. The alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides has been shown to result in intramolecular cyclization, forming fused ring systems. nih.gov In one example, heating a 5-(3-dimethylaminopropoxy)pyrimidine derivative led to a cyclized tetrahydrooxazepine as the major product, indicating that the intramolecular SNAr reaction was favored over an intermolecular one. nih.gov These findings suggest that this compound, if appropriately substituted at the nitrogen atoms of the tetrahydropyrazine ring, could undergo similar intramolecular cyclizations to form novel polycyclic heterocyclic systems.

Palladium-catalyzed intramolecular cyclizations have also been demonstrated for related chloro-substituted nitrogen heterocycles. For example, 2-chloro-N-(2-vinyl)aniline derivatives can undergo ligand-controlled intramolecular cyclizations to form various heterocyclic structures such as carbazoles, indoles, and dibenzazepines. mit.edunih.govmit.edu These transformations proceed through the formation of a diphenylamine (B1679370) intermediate, which then cyclizes via different pathways depending on the palladium ligand used. nih.gov This highlights the potential of the chloro-substituent in this compound to participate in transition-metal-catalyzed C-C and C-N bond-forming reactions to construct fused ring systems.

Table 1: Potential Intramolecular Reactions of this compound Analogs

Reaction TypeReactant MoietyConditionsPotential Product
Dimroth RearrangementIminopyrimidineBasic mediaIsomeric pyrimidine
Intramolecular SNArAminoalkoxy-pyrimidineHeatingFused oxazepine ring
Pd-catalyzed CyclizationChloro-vinyl-anilinePd catalyst, ligandFused carbazole/indole

Chemical Stability and Degradation Pathways under Defined Experimental Conditions

The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. The tetrahydropteridine core is known to be susceptible to oxidation and degradation under various conditions.

The stability of tetrahydropteridine derivatives is significantly influenced by pH. For instance, related dihydropyridine (B1217469) rings are highly sensitive to oxidation into the corresponding pyridine (B92270) form. rsc.org Under acidic conditions, amides are generally more stable than esters. rsc.org The hydrolysis of a chloro-substituent on a heterocyclic ring is a potential degradation pathway. For example, the hydrolysis of 2'-chloro-2'-deoxynucleosides to arabinose-derivatives occurs in the presence of Tris-HCl at pH 8.9. sigmaaldrich.com This suggests that under basic conditions, the 2-chloro group of this compound could be susceptible to hydrolysis to form the corresponding 2-hydroxy-5,6,7,8-tetrahydropteridine (a tautomer of a pteridinone).

The rate of degradation is also influenced by temperature and the presence of light. Photochemical degradation is a common pathway for many heterocyclic compounds. For instance, the photochemical degradation of bisphenol S and its halogenated derivatives is significantly enhanced by the presence of halogen substituents, which can cause a bathochromic shift in the absorption spectra and increase the quantum yield of the reaction. nih.gov This suggests that this compound may be more susceptible to photodegradation than its non-halogenated counterpart. The degradation of polybrominated diphenyl ethers under UV irradiation proceeds via a reductive dehalogenation mechanism. researchgate.net A similar pathway could be envisioned for this compound, leading to the formation of 5,6,7,8-tetrahydropteridine.

Furthermore, advanced oxidation processes, such as the use of UV/H₂O₂, have been shown to be effective in degrading persistent organic pollutants like diethyl phthalate. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring. It is conceivable that such conditions would also lead to the degradation of this compound, likely through oxidation of the tetrahydropyrazine ring and potential cleavage of the heterocyclic core.

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwayConditionsInfluencing FactorsPotential Products
HydrolysisBasic pHpH, Temperature2-Hydroxy-5,6,7,8-tetrahydropteridine
OxidationAcidic/Neutral pHPresence of oxidantsAromatic pteridine derivatives
PhotodegradationUV/SunlightLight intensity, WavelengthDe-chlorinated or ring-cleaved products
Advanced OxidationUV/H₂O₂Radical concentrationMineralized products (CO₂, H₂O, etc.)

Theoretical and Computational Investigations of Tetrahydropteridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. wikipedia.org For the tetrahydropteridine ring system, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule.

The introduction of a chloro-substituent at the C2 position of the 5,6,7,8-tetrahydropteridine (B83983) ring is expected to significantly influence its electronic properties. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond (inductive effect), while its lone pairs can participate in resonance (mesomeric effect). In aromatic systems, the inductive effect of halogens typically dominates, leading to a general deactivation of the ring towards electrophilic attack.

Computational studies on similar heterocyclic systems have shown that halogen substitution alters the electron density on the ring atoms and modifies the energies of the frontier molecular orbitals. nih.gov For 2-Chloro-5,6,7,8-tetrahydropteridine, the LUMO energy is expected to be lowered, making the molecule more susceptible to nucleophilic attack. The calculated atomic charges would likely show a more positive charge on the carbon atom bonded to the chlorine, further indicating its electrophilic character.

Table 1: Predicted Effects of 2-Chloro Substitution on the Electronic Properties of 5,6,7,8-Tetrahydropteridine

PropertyUnsubstituted 5,6,7,8-TetrahydropteridineThis compound (Predicted)
HOMO Energy HigherLower
LUMO Energy HigherLower
HOMO-LUMO Gap LargerSmaller
Electron Density at C2 NormalReduced
Dipole Moment ModerateIncreased

This table is illustrative and based on general principles of substituent effects on heterocyclic systems.

Studies on related pteridine (B1203161) derivatives have utilized quantum chemical calculations to understand their redox properties. For instance, calculations have shown that the oxidation potential of pterins is influenced by substituents, with electron-withdrawing groups generally increasing the oxidation potential. mdpi.com

Molecular Modeling and Conformational Analysis of 5,6,7,8-Tetrahydropteridines

The 5,6,7,8-tetrahydropteridine ring is not planar and can adopt several conformations. The tetrahydropyrazine (B3061110) portion of the ring system is flexible and can exist in various half-chair or twist-boat conformations. nih.gov Molecular modeling and dynamics simulations are crucial for exploring the conformational landscape of these molecules.

For monosubstituted cyclohexanes, which share some conformational similarities with the tetrahydropyrazine ring, substituents generally prefer an equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org In the case of this compound, the conformational preference of the C2-chloro group would be influenced by a balance of steric and electronic factors.

Molecular dynamics simulations on related tetrahydropterins, such as tetrahydrobiopterin (B1682763), have demonstrated significant conformational flexibility at physiological temperatures. nih.gov These studies suggest that multiple conformations can be populated, and the biological activity may not be determined by a single static conformation. nih.govnih.gov For this compound, molecular modeling would be essential to determine the preferred conformations and the energy barriers between them.

Table 2: Potential Conformations of the Tetrahydropyrazine Ring in this compound

ConformationKey Dihedral AnglesRelative Energy (Predicted)
Half-Chair (Axial Cl) To be determined by calculationHigher
Half-Chair (Equatorial Cl) To be determined by calculationLower
Twist-Boat To be determined by calculationIntermediate

This table is a qualitative prediction based on conformational analysis of similar ring systems.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of transition states and intermediates. ucsb.eduyoutube.com For this compound, potential reactions could include nucleophilic substitution at the C2 position or reactions involving the tetrahydropyrazine ring.

The prediction of a reaction mechanism involves calculating the potential energy surface for the reacting species. arxiv.org The structures of reactants, products, and any intermediates are optimized, and transition state searches are performed to locate the highest energy point along the reaction coordinate. rsc.org Frequency calculations are then used to confirm the nature of these stationary points (minima or first-order saddle points). youtube.com

For a nucleophilic aromatic substitution reaction at the C2 position of this compound, computational studies would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride leaving group. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

In Silico Approaches to Structure-Reactivity Relationship Elucidation

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While direct QSAR studies on this compound are not available, the principles can be applied to understand its potential activities based on its structural features.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity.

For a hypothetical series of substituted tetrahydropteridines, a QSAR study could reveal the importance of factors like the electronic nature of the substituent at the C2 position for a particular chemical reaction. Such a study would likely show that electron-withdrawing substituents, like the chloro group, enhance reactivity towards nucleophiles. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), could further provide a three-dimensional map of favorable and unfavorable interaction regions around the molecule. nih.gov

Computational Spectroscopic Property Prediction for Structural Assignment

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the structural elucidation of newly synthesized compounds. biointerfaceresearch.com Techniques like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net

For this compound, the predicted ¹H and ¹³C NMR spectra would be highly sensitive to the molecule's conformation. By calculating the spectra for different possible conformers, a comparison with experimental data could help in assigning the predominant conformation in solution. nih.govruc.dk

Similarly, the prediction of the UV-Vis spectrum through Time-Dependent DFT (TD-DFT) can aid in understanding the electronic transitions responsible for the observed absorption bands. nih.gov The effect of the chloro substituent on the absorption maxima (λmax) compared to the unsubstituted parent compound could be quantified. nih.gov

Table 3: Generic Table for Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniquePredicted Value (Method)Experimental Value (if available)
¹³C NMR (δ, ppm at C2) Calculated (e.g., GIAO-DFT)Not available
¹H NMR (δ, ppm for N5-H) Calculated (e.g., GIAO-DFT)Not available
IR (ν, cm⁻¹ for C-Cl stretch) Calculated (e.g., B3LYP/6-31G*)Not available
UV-Vis (λmax, nm) Calculated (e.g., TD-DFT)Not available

This table illustrates the type of data that would be generated through computational spectroscopic predictions.

Biochemical and Enzymatic Research Applications of Tetrahydropteridines

Cofactor Mimicry and Rational Design in Enzymatic Studies

Tetrahydropteridine analogs are frequently synthesized to act as mimics of the natural cofactor, tetrahydrobiopterin (B1682763) (BH4). These mimics can serve as either agonists, supporting enzyme catalysis, or antagonists, inhibiting enzyme function. The rational design of these molecules, including the introduction of substituents like a chloro group at the 2-position, is a key strategy to probe the cofactor binding site of enzymes.

Synthetic analogs of tetrahydrobiopterin with modifications at various positions have been shown to possess cofactor activity for aromatic amino acid hydroxylases. nih.gov The design of such analogs allows for a systematic exploration of the structural requirements for cofactor binding and activity. For instance, the introduction of a halogen can alter the electronic properties and steric profile of the molecule, influencing its interaction with the active site. Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a role in modulating the binding affinity and residence time of an inhibitor at an enzyme's active site. nih.govbiorxiv.org

In the context of 2-Chloro-5,6,7,8-tetrahydropteridine, the chlorine atom at the 2-position could potentially influence its ability to mimic BH4. Structure-activity relationship (SAR) studies on other pteridine (B1203161) derivatives have shown that modifications at this position can impact biological activity. nih.gov The electronegativity and size of the chlorine atom could lead to altered binding kinetics and affinities for pteridine-dependent enzymes compared to the natural cofactor.

Fundamental Investigations of Pteridine-Dependent Enzymes (e.g., Aromatic Amino Acid Hydroxylases, Nitric Oxide Synthases)

Pteridine-dependent enzymes are a critical class of enzymes involved in a myriad of physiological processes. The aromatic amino acid hydroxylases (AAAHs)—phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase—are essential for the metabolism of aromatic amino acids and the biosynthesis of neurotransmitters. nih.govebi.ac.ukwikipedia.orgnih.gov Nitric oxide synthases (NOS) produce the signaling molecule nitric oxide from L-arginine, a process that also requires BH4. nih.govacs.org

Synthetic tetrahydropteridine analogs are instrumental in dissecting the catalytic mechanisms of these enzymes. By systematically altering the structure of the pteridine ring, researchers can investigate the specific roles of different parts of the cofactor in the enzymatic reaction. For example, studies with 4-amino analogs of BH4 have been crucial in understanding the inhibitory mechanisms of NOS. nih.govacs.orgacs.org These studies have revealed that while substitutions at the 2-, 5-, and 7-positions of the pteridine nucleus in these 4-amino derivatives did not significantly affect their inhibitory potency on neuronal NOS (nNOS), bulky substituents at the 6-position markedly increased it. nih.govacs.org This suggests that the region around the 2-position may be less critical for the binding of these specific inhibitors to nNOS.

Therefore, this compound could be employed as a probe to further explore the topology of the cofactor binding site in both AAAHs and NOS. Its interactions could provide insights into the tolerance of the active site for substitutions at the 2-position and how such modifications affect cofactor binding, enzyme stability, and catalytic turnover. The ability of the bound pterin (B48896) cofactor to undergo a one-electron oxidation to form a pterin radical is essential for normal NOS turnover, and analogs can be used to study this process. nih.gov

Elucidation of Biochemical Pathways through Tetrahydropteridine Probes

Tetrahydropteridine analogs can serve as valuable probes to elucidate complex biochemical pathways. By introducing a modified cofactor into a cellular or in vitro system, researchers can track its metabolism and its effect on downstream processes. The unique properties of an analog, such as a halogen tag, could potentially facilitate its detection and quantification.

Role of Tetrahydropteridines in Cellular Redox Homeostasis Research in Model Organisms

Cellular redox homeostasis is a tightly regulated balance between oxidative and reductive processes, and disruptions in this balance are implicated in numerous diseases. Tetrahydrobiopterin is a potent antioxidant and plays a significant role in maintaining cellular redox state. It can scavenge reactive oxygen species and also influences the production of nitric oxide, a key signaling molecule with complex roles in redox biology.

The use of tetrahydropteridine analogs in model organisms can help to unravel the specific contributions of pteridines to redox homeostasis. By observing the physiological effects of an analog with altered redox properties, researchers can gain insights into the mechanisms by which BH4 protects cells from oxidative stress. The introduction of a chlorine atom in this compound might modify its redox potential compared to BH4, potentially altering its antioxidant capacity or its interaction with redox-sensitive enzymes.

Exploration of Structure-Function Relationships in Biological Systems using Synthesized Analogs

The synthesis of a library of tetrahydropteridine analogs with systematic structural variations is a powerful approach for establishing detailed structure-function relationships. nih.govresearchgate.net By comparing the biological activity of this compound with other 2-substituted analogs (e.g., with methyl, amino, or hydroxyl groups), a clearer picture of the role of the substituent at this position can be emerge.

Such studies can reveal the importance of electronic effects, steric bulk, and the potential for specific interactions like hydrogen or halogen bonding at the 2-position for cofactor activity or enzyme inhibition. For example, in the development of inhibitors for pteridine reductase 1 (PTR1), a drug target in some parasites, computational fragment-based design and the synthesis of novel pteridine derivatives have been used to derive structure-activity relationships. researchgate.net

Interrogating Molecular Interactions with Biological Macromolecules

Understanding the precise molecular interactions between a ligand and its biological target is fundamental to biochemistry and drug design. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of an enzyme in complex with a tetrahydropteridine analog.

If this compound were to be co-crystallized with a pteridine-dependent enzyme, the resulting structure would provide a high-resolution view of how the 2-chloro substituent is accommodated within the active site. It would reveal specific contacts with amino acid residues and could explain observed differences in binding affinity or catalytic efficiency compared to the natural cofactor. Halogen atoms are known to participate in specific interactions within protein binding pockets, which can be critical for ligand affinity and selectivity. nih.govbiorxiv.org The analysis of such interactions for this compound would contribute to a more refined model of the cofactor binding site, aiding in the design of next-generation enzyme inhibitors or modulators.

Advanced Analytical Strategies in Tetrahydropteridine Research

Chromatographic Techniques for Separation and Purification of Tetrahydropteridine Derivatives

Chromatography is the cornerstone for isolating and purifying tetrahydropteridine derivatives from complex mixtures, including reaction media and biological samples. The choice of technique is dictated by the specific analytical challenge, such as the polarity of the analytes and the required scale of purification.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of tetrahydropteridines due to its high resolution and sensitivity. nih.govnih.gov For a compound like 2-Chloro-5,6,7,8-tetrahydropteridine, reversed-phase HPLC (RP-HPLC) is commonly employed. The stationary phase, typically a C18 or C8 bonded silica, separates compounds based on their hydrophobicity. The introduction of a chlorine atom in the pteridine (B1203161) ring increases the hydrophobicity of this compound compared to the unsubstituted tetrahydropteridine, leading to a longer retention time under typical RP-HPLC conditions.

Mobile phases are usually aqueous buffers (e.g., phosphate (B84403) or acetate) mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724) to control the elution strength. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the pteridine ring's nitrogen atoms and, consequently, its retention behavior.

To prevent the oxidation of the tetrahydropteridine core during analysis, antioxidants such as dithiothreitol (B142953) (DTT) or ascorbic acid are often added to the sample and sometimes to the mobile phase. nih.gov

A typical HPLC method for a related compound, tetrahydrobiopterin (B1682763) (BH4), which can be adapted for this compound, is detailed below.

Table 1: Example HPLC Parameters for Tetrahydropteridine Analysis

ParameterCondition
Column Discovery RP Amide C16 (15 cm × 4.6 mm, 5 µm) mdpi.com
Mobile Phase 0.1% v/v formic acid in water (Solvent A) and Acetonitrile (Solvent B) mdpi.com
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 25 °C mdpi.com
Detector UV-Vis at ~265 nm, Fluorescence, or Electrochemical Detector researchgate.net

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of tetrahydropteridine derivatives. mdpi.comresearchgate.net MS offers high selectivity and sensitivity, allowing for the detection of trace amounts of compounds in complex matrices. nih.gov

For this compound, electrospray ionization (ESI) is the most common ionization technique, typically operated in positive ion mode to protonate the nitrogen atoms on the pteridine ring. The resulting protonated molecule [M+H]⁺ would have a specific mass-to-charge ratio (m/z) that can be used for its selective detection.

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through fragmentation analysis. researchgate.net By selecting the precursor ion (the [M+H]⁺ of this compound) and inducing its fragmentation, a characteristic pattern of product ions is generated. This transition is highly specific and is used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₆H₇ClN₄ smallmolecules.com
Monoisotopic Mass 170.0359 Da
[M+H]⁺ (Precursor Ion) 171.0437 Da
Key Fragment Ions Fragments resulting from the loss of side chains or ring cleavage.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, UV-Vis, IR)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized tetrahydropteridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the tetrahydropyrazine (B3061110) ring and the aromatic proton. The chemical shifts and coupling patterns would confirm the substitution pattern. Two-dimensional NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons. scielo.br

UV-Visible (UV-Vis) Spectroscopy: Tetrahydropteridines exhibit characteristic UV absorption spectra that are sensitive to the oxidation state of the pteridine ring. nih.govijnrd.org 5,6,7,8-tetrahydropteridines typically show a maximum absorption (λmax) around 265 nm. researchgate.net The presence of the chlorine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. Oxidation to the dihydro- or fully oxidized pterin (B48896) form results in significant changes in the UV-Vis spectrum, which can be used to monitor the stability of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of this compound would display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ region). researchgate.netrsc.org

Table 3: Summary of Spectroscopic Data for Tetrahydropteridine Derivatives

TechniqueTypical Observations for Tetrahydropteridine Core
¹H NMR Signals for aliphatic protons on the tetrahydropyrazine ring and aromatic protons.
¹³C NMR Resonances for sp³ carbons in the saturated ring and sp² carbons in the pyrimidine (B1678525) ring. np-mrd.org
UV-Vis λmax ≈ 265 nm in the reduced form. researchgate.net
IR (cm⁻¹) N-H stretch (~3300-3500), C=N stretch (~1600-1650).

Electrochemical Methods for Redox Potential and Stability Determination

The biological and chemical activity of tetrahydropteridines is intrinsically linked to their redox properties. Electrochemical methods, such as cyclic voltammetry (CV), are used to determine the redox potentials and study the stability of different oxidation states. nih.gov

The oxidation of a tetrahydropterin (B86495) is a two-electron, two-proton process that yields a quinonoid dihydropterin. bohrium.com This process is typically reversible. The oxidation potential provides a measure of how easily the compound can be oxidized. For tetrahydrobiopterin, the oxidation potential is approximately +0.27 V versus the normal hydrogen electrode (NHE). nih.gov The electron-withdrawing nature of the chlorine substituent in this compound would be expected to make the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to its non-chlorinated counterpart.

These methods are crucial for assessing the antioxidant capacity and the stability of the compound under various conditions. bohrium.comnih.gov

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The C6 position of substituted tetrahydropteridines is a chiral center, meaning they can exist as two enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and analyze them. wvu.edulibretexts.org

Chiral HPLC is the most widely used technique for the separation of enantiomers. nih.govyoutube.com This can be achieved in several ways:

Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material (e.g., polysaccharide derivatives like cellulose (B213188) or cyclodextrins) that interacts differently with each enantiomer, leading to their separation. nih.gov

Chiral Derivatizing Agents: The racemic mixture is reacted with a pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column. youtube.com

The assessment of enantiomeric purity is critical for any application where stereospecificity is important.

Quantitative Analysis in Complex Research Matrices

Quantifying tetrahydropteridines in complex matrices, such as cell lysates or tissue homogenates, presents a significant challenge due to the low concentrations and the presence of interfering substances. nih.gov

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. researchgate.netnih.gov The use of stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N labeled this compound) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

HPLC with fluorescence detection is another sensitive method, although it may require pre-column or post-column derivatization to convert the naturally less fluorescent tetrahydropteridines into highly fluorescent oxidized forms. nih.gov HPLC with electrochemical detection is also highly sensitive for the direct measurement of the reduced form of pteridines. nih.govjohnshopkins.edu

Careful sample preparation, including protein precipitation and/or solid-phase extraction (SPE), is essential to remove interfering components and concentrate the analyte before analysis. nih.govnih.gov

Future Directions and Emerging Research Avenues in Tetrahydropteridine Chemistry

Development of Next-Generation Synthetic Methodologies for Complex Derivatives

There is no available research focused on developing next-generation synthetic methods that use 2-Chloro-5,6,7,8-tetrahydropteridine as a starting scaffold for creating more complex derivatives. Research in this area typically concentrates on the synthesis of such building blocks or on the development of methodologies for broader classes of compounds.

Integration of Artificial Intelligence and Machine Learning in Pteridine (B1203161) Research

No studies were found that specifically apply artificial intelligence or machine learning models to predict the properties, reactions, or potential applications of this compound. Such computational studies are generally applied to larger datasets of diverse compounds or to molecules with known, complex biological activity profiles.

Discovery of Unconventional Biochemical Roles and Pathways

The biochemical roles of related tetrahydropteridine compounds, like tetrahydrobiopterin (B1682763), are well-documented. However, there is no literature detailing any investigation into the specific biochemical functions or metabolic pathways of this compound itself.

Design of Novel Research Tools and Probes with Tailored Reactivity

The design of chemical probes is a sophisticated process aimed at studying biological systems. There is no evidence that this compound has been developed or utilized as a research tool or probe. Its reactivity is characteristic of a synthetic intermediate rather than a tailored probe.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Inquiry

No interdisciplinary studies focusing on the synthesis of this compound for the purpose of subsequent biological investigation were identified. The available information points to its role as a precursor in chemical synthesis, not as a focal point for integrated chemical-biology research programs.

Q & A

Q. What is the role of 2-Chloro-5,6,7,8-tetrahydropteridine in enzymatic reactions involving tetrahydropteridine-dependent hydroxylases?

The compound serves as a cofactor in hydroxylation reactions catalyzed by enzymes like phenylalanine 4-monooxygenase (EC 1.14.16.1). It donates electrons during the hydroxylation of substrates such as L-phenylalanine to L-tyrosine, forming a 4a-hydroxy-tetrahydropteridine intermediate. Experimental validation involves measuring enzyme activity via spectrophotometric assays under controlled O₂ and NADPH conditions .

Q. What synthetic routes are commonly used to prepare this compound?

A practical synthesis involves chlorination of precursor tetrahydropyridines using SOCl₂ in dichloromethane, followed by cyclization with lithium diisopropylamide (LDA) and tetramethylethylenediamine (TMEDA) in THF. Reaction optimization focuses on temperature control (e.g., reflux conditions) and stoichiometric ratios to improve yields .

Q. How is this compound implicated in tetrahydrobiopterin (BH₄) metabolism?

Deficiencies in 6,7-dihydropteridine reductase (EC 1.5.1.34), which reduces 5,6,7,8-tetrahydropteridine derivatives, disrupt BH₄ regeneration. This leads to hyperphenylalaninemia (HPA) and impaired neurotransmitter synthesis. Researchers assess metabolic pathways using HPLC to quantify pteridine metabolites in biological fluids .

Q. What spectroscopic methods are employed for structural characterization of this compound derivatives?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structures. For electronic properties, ab initio quantum chemical studies analyze charge density and electrostatic potentials using Gaussian-type basis sets .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chlorination in tetrahydropteridine derivatives?

Chlorination patterns depend on solvent polarity and catalyst choice. For example, SOCl₂ in non-polar solvents favors substitution at electron-deficient positions. Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to map transition states .

Q. What computational approaches elucidate the electronic properties of this compound?

Ab initio quantum chemical methods (e.g., Hartree-Fock or density functional theory) model frontier molecular orbitals and electrostatic potentials. Solvent effects are incorporated via continuum models like COSMO to simulate aqueous environments .

Q. How are this compound derivatives evaluated for antiviral activity?

Derivatives with tetrahydropteridine cores are tested against viral mutants (e.g., HIV-1 K103N/Y181C) using cell-based assays. Key metrics include IC₅₀ values (nanomolar potency) and solubility profiles measured via shake-flask or HPLC methods .

Q. What strategies mitigate cytotoxicity in tetrahydropteridine-based drug candidates?

Toxicity assessments use cell viability assays (e.g., MTT or ATP luminescence) and genotoxicity screens (e.g., Ames test). Structural modifications, such as introducing hydrophilic groups, reduce off-target effects while maintaining potency .

Q. How do enzyme-substrate interactions differ between wild-type and mutant dihydropteridine reductases?

X-ray crystallography and molecular docking reveal binding affinity changes caused by mutations (e.g., K103N). Kinetic assays measure kcat/Km ratios to quantify catalytic efficiency deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.